4-Methoxy-3-methylbenzylmagnesium chloride, 0.25M 2-MeTHF
CAS No.: 211115-04-7
Cat. No.: VC11731613
Molecular Formula: C9H11ClMgO
Molecular Weight: 194.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 211115-04-7 |
---|---|
Molecular Formula | C9H11ClMgO |
Molecular Weight | 194.94 g/mol |
IUPAC Name | magnesium;4-methanidyl-1-methoxy-2-methylbenzene;chloride |
Standard InChI | InChI=1S/C9H11O.ClH.Mg/c1-7-4-5-9(10-3)8(2)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | VJVAZAPPDKKUDR-UHFFFAOYSA-M |
SMILES | CC1=C(C=CC(=C1)[CH2-])OC.[Mg+2].[Cl-] |
Canonical SMILES | CC1=C(C=CC(=C1)[CH2-])OC.[Mg+2].[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
4-Methoxy-3-methylbenzylmagnesium chloride belongs to the class of organomagnesium compounds, with the molecular formula CHClMgO. It is derived from the corresponding aryl chloride precursor, 4-methoxy-3-methylbenzyl chloride (CAS: 60736-71-2), through reaction with magnesium metal . The 0.25M concentration in 2-MeTHF ensures optimal solubility and reactivity while minimizing side reactions.
Solvent Properties: 2-MeTHF
2-MeTHF (2-methyltetrahydrofuran) is a cyclic ether solvent with a boiling point of 80°C and a dielectric constant of 6.2, making it superior to THF in moisture stability and recyclability . Its use aligns with green chemistry principles, as it is sourced from renewable biomass.
Table 1: Key Physical Properties of 4-Methoxy-3-methylbenzylmagnesium Chloride
Property | Value |
---|---|
Molecular Weight | 170.64 g/mol (precursor) |
Concentration | 0.25M in 2-MeTHF |
Solvent Boiling Point | 80°C |
Density (2-MeTHF) | 0.855 g/cm³ |
Synthesis and Reaction Mechanisms
Preparation from Aryl Chloride
The Grignard reagent is synthesized via the reaction of 4-methoxy-3-methylbenzyl chloride with magnesium metal in anhydrous 2-MeTHF under inert conditions :
Key steps include:
-
Activation of Magnesium: Magnesium turnings are pre-treated with iodine or dibromoethane to remove surface oxides .
-
Controlled Addition: The aryl chloride is added dropwise to maintain a gentle reflux (20–30°C), preventing runaway exothermic reactions .
-
Solvent Role: 2-MeTHF’s higher boiling point compared to THF allows safer temperature control .
Catalytic and Stoichiometric Considerations
Chinese patent CN107176908A highlights the use of triethylamine or methylpiperidine as catalysts in analogous Grignard syntheses, improving yields to >80% . The molar ratio of aryl chloride to magnesium is typically 1:1.1, ensuring complete conversion .
Applications in Organic Synthesis
Nucleophilic Alkylation
This reagent participates in ketone and aldehyde additions, forming carbon-carbon bonds. For example, reacting with carbonyl compounds yields secondary alcohols:
Industrial-Scale Use
The MDPI study demonstrates the scalability of Grignard reactions, achieving 53.3% yield on a 100-gram scale for structurally similar naphthyridinones. Such protocols validate the practicality of 4-methoxy-3-methylbenzylmagnesium chloride in drug intermediate synthesis.
Parameter | 2-MeTHF | THF |
---|---|---|
Boiling Point | 80°C | 66°C |
Water Miscibility | Low | High |
Renewable Source | Yes | No |
Toxicity | Low | Moderate |
Analytical Characterization
Spectroscopic Data
While direct spectral data for 4-methoxy-3-methylbenzylmagnesium chloride is sparse, its precursor’s IR spectrum (NIST ) shows key bands:
-
C-O Stretch: 1245 cm (methoxy group).
-
C-Cl Stretch: 750 cm.
For the Grignard reagent, -NMR of post-reaction quenches reveals aryl proton signals at δ 6.5–7.2 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume